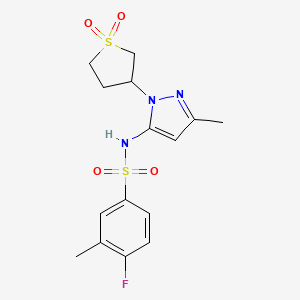

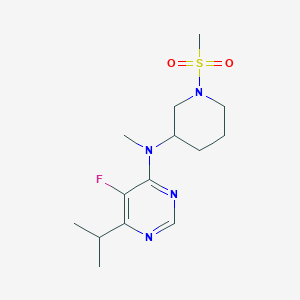

![molecular formula C19H16N4O5 B3014121 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea CAS No. 954691-98-6](/img/structure/B3014121.png)

1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea is a complex organic molecule that may have potential applications in medicinal chemistry. The structure of the molecule suggests it contains a benzo[d][1,3]dioxol moiety, which is a bicyclic system consisting of a benzene ring fused to a 1,3-dioxole ring, an oxazolidinone ring, and a cyanophenyl group attached to a urea linkage. This structure indicates that the compound could exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, 1-Aryl-3-(2-chloroethyl) ureas have been synthesized from 4-phenylbutyric acid and alkylanilines, demonstrating the feasibility of constructing urea derivatives with aryl groups . Although the exact synthesis of the compound is not detailed in the provided papers, the methods used for similar compounds could potentially be adapted. The synthesis of aroylureas, which are structurally related to the target compound, has been achieved through the reaction of 1,2-aminoalcohols with benzoyl isocyanate or dichlorobenzoyl isocyanate . This suggests that the synthesis of the target compound could involve the formation of an aroylurea intermediate, followed by further functionalization to introduce the benzo[d][1,3]dioxol and oxazolidinone rings.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are likely to influence its reactivity and interaction with biological targets. The benzo[d][1,3]dioxol moiety is known for its presence in various biologically active compounds, the oxazolidinone ring is a feature in several antibiotics, and the cyanophenyl group could contribute to the compound's electronic properties. The urea linkage is a common motif in medicinal chemistry, often involved in hydrogen bonding with biological macromolecules.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The benzo[d][1,3]dioxol ring could participate in electrophilic aromatic substitution reactions, while the oxazolidinone ring might be involved in nucleophilic attacks due to the presence of an electrophilic carbonyl carbon. The cyanophenyl group could undergo reactions typical of nitriles, such as hydrolysis to form carboxylic acids or amides. The urea linkage is generally stable but could be involved in reactions with strong acids or bases.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided in the papers, we can infer some properties based on the functional groups present. The compound is likely to have moderate to low solubility in water due to the presence of aromatic rings and the cyanophenyl group, but it may form hydrogen bonds due to the urea moiety, which could increase its solubility in polar solvents. The presence of multiple rings and heteroatoms suggests that the compound could have a relatively high molecular weight and may exhibit significant interactions with light, potentially absorbing in the UV or visible range.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Cytotoxicity Research

- Synthesis and Biological Activities : Research has involved synthesizing derivatives related to the chemical structure of 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea and testing them for their antimicrobial activities and cytotoxicity. These compounds have shown promising results against various bacterial and fungal strains, and some have been evaluated for their cytotoxicity against cancer cell lines (Shankar et al., 2017).

Antifilarial and Antitubercular Agents

- Development of Antifilarial Agents : Similar compounds have been synthesized and tested for their antifilarial activity, which is crucial for treating diseases caused by parasitic worms (Ram et al., 1984).

- Investigation in Antitubercular Applications : There's also research focusing on derivatives with potential as antitubercular agents, indicating a scope in treating tuberculosis (Kantevari et al., 2011).

Antioxidant and Enzyme Inhibition

- Antioxidant Properties : Studies have explored the antioxidant activity of related compounds, which is significant in preventing oxidative stress-related diseases (George et al., 2010).

- Enzyme Inhibition and Anticancer Investigations : Research into urea derivatives includes their use in enzyme inhibition and anticancer studies, showing potential in cancer therapy (Mustafa et al., 2014).

Molecular Devices and Complexation Studies

- Molecular Devices and Complexation : Some studies focus on the complexation of similar molecules and their application in molecular devices, which can have various scientific and industrial applications (Lock et al., 2004).

Virtual Screening and Pharmacokinetics

- Virtual Screening and Pharmacokinetics : There's research utilizing virtual screening techniques targeting specific receptors and evaluating pharmacokinetic properties of these compounds, relevant in drug discovery and development (Wang et al., 2011).

Eigenschaften

IUPAC Name |

1-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(2-cyanophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O5/c20-8-12-3-1-2-4-15(12)22-18(24)21-9-14-10-23(19(25)28-14)13-5-6-16-17(7-13)27-11-26-16/h1-7,14H,9-11H2,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDITZKGNYJXFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=CC=C4C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

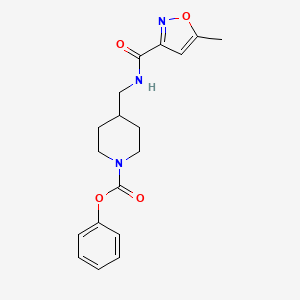

![3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B3014042.png)

![3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B3014044.png)

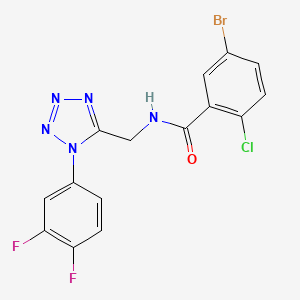

![5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3014051.png)

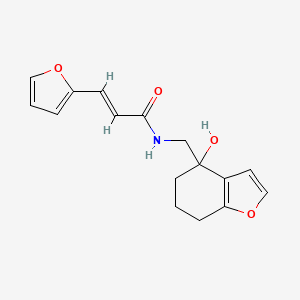

![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]propanoate](/img/structure/B3014053.png)

![2-[4-(2-Methoxyphenyl)piperazinyl]-2-methylpropylamine](/img/structure/B3014054.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3014057.png)